molecular formula C10H15N5S2 B11293185 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(5-methylthiophen-2-yl)methyl]ethanamine

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(5-methylthiophen-2-yl)methyl]ethanamine

Cat. No.: B11293185
M. Wt: 269.4 g/mol
InChI Key: HAEDRSSMQQQNRP-UHFFFAOYSA-N
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Description

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring and a thiophene ring The presence of these heterocyclic structures makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium azide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the action of natural substrates. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE apart is its dual functionality, combining the properties of both tetrazole and thiophene rings

Properties

Molecular Formula

C10H15N5S2

Molecular Weight

269.4 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(5-methylthiophen-2-yl)methyl]ethanamine

InChI

InChI=1S/C10H15N5S2/c1-8-3-4-9(17-8)7-11-5-6-16-10-12-13-14-15(10)2/h3-4,11H,5-7H2,1-2H3

InChI Key

HAEDRSSMQQQNRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCCSC2=NN=NN2C

Origin of Product

United States

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